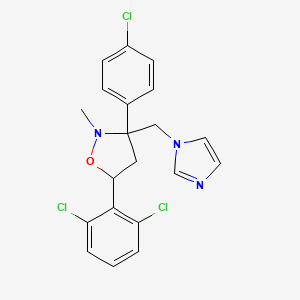![molecular formula C11H10ClN3O2S B12924348 2-[(5-Chloro-1,3,4-thiadiazol-2-yl)oxy]-N-methyl-N-phenylacetamide CAS No. 105609-61-8](/img/structure/B12924348.png)
2-[(5-Chloro-1,3,4-thiadiazol-2-yl)oxy]-N-methyl-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5-Chloro-1,3,4-thiadiazol-2-yl)oxy]-N-methyl-N-phenylacetamide is a chemical compound belonging to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5-Chloro-1,3,4-thiadiazol-2-yl)oxy]-N-methyl-N-phenylacetamide typically involves the reaction of 5-chloro-1,3,4-thiadiazole-2-amine with N-methyl-N-phenylacetamide in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
Chemistry: In chemistry, 2-[(5-Chloro-1,3,4-thiadiazol-2-yl)oxy]-N-methyl-N-phenylacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential as a bioactive agent, with studies indicating its ability to inhibit certain enzymes and interact with biological targets. It is being investigated for its antimicrobial and antifungal properties.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has been studied for its anticancer, anti-inflammatory, and antiviral activities. Researchers are also investigating its role as an enzyme inhibitor in various disease models.
Industry: In the agricultural industry, the compound is evaluated for its potential use as a pesticide or herbicide. Its ability to interact with specific biological pathways makes it a candidate for developing new agrochemicals.
作用机制
The mechanism of action of 2-[(5-Chloro-1,3,4-thiadiazol-2-yl)oxy]-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
- 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-N-arylacetamide
- 1-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea
- 2-Amino-5-mercapto-1,3,4-thiadiazole
Comparison: Compared to similar compounds, 2-[(5-Chloro-1,3,4-thiadiazol-2-yl)oxy]-N-methyl-N-phenylacetamide stands out due to its unique combination of a chloro-substituted thiadiazole ring and an N-methyl-N-phenylacetamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications. Its chloro-substitution enhances its reactivity and potential interactions with biological targets, setting it apart from other thiadiazole derivatives.
属性
CAS 编号 |
105609-61-8 |
|---|---|
分子式 |
C11H10ClN3O2S |
分子量 |
283.73 g/mol |
IUPAC 名称 |
2-[(5-chloro-1,3,4-thiadiazol-2-yl)oxy]-N-methyl-N-phenylacetamide |
InChI |
InChI=1S/C11H10ClN3O2S/c1-15(8-5-3-2-4-6-8)9(16)7-17-11-14-13-10(12)18-11/h2-6H,7H2,1H3 |
InChI 键 |
IWRMKFRWQIYOER-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=CC=CC=C1)C(=O)COC2=NN=C(S2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


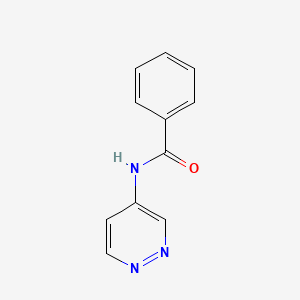
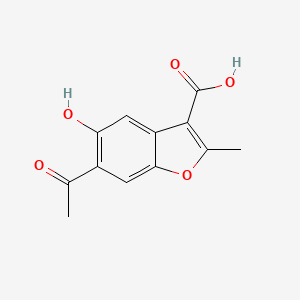
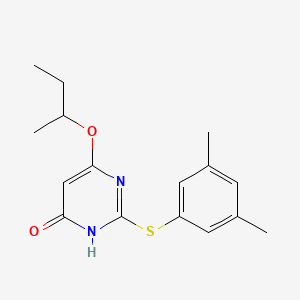
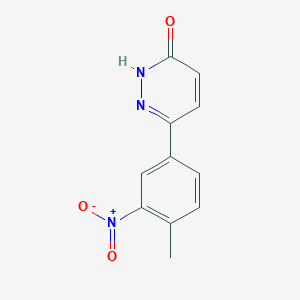
![6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B12924287.png)
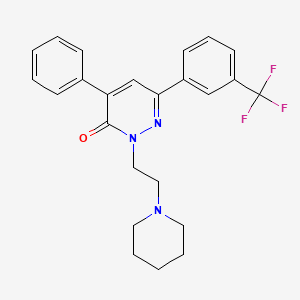
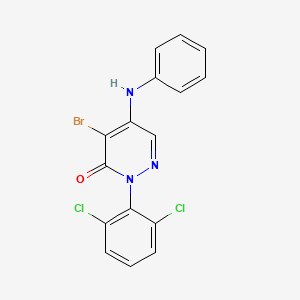

![6-[(2-Fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine](/img/structure/B12924297.png)
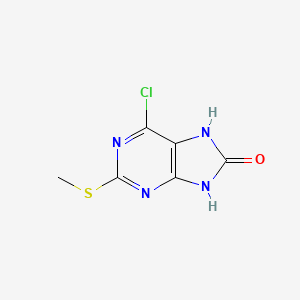
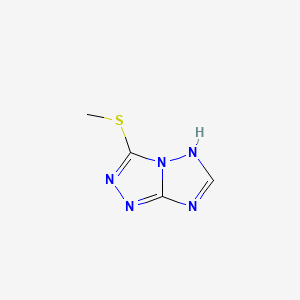
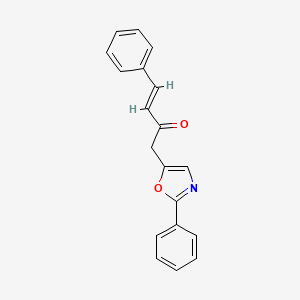
![2,6-Difluoro-N-[(1,3,4-thiadiazol-2-yl)carbamoyl]benzamide](/img/structure/B12924321.png)
